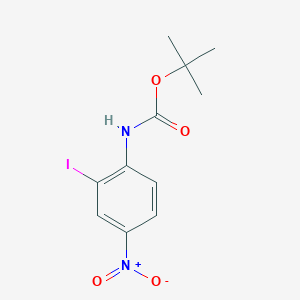

Tert-butyl 4-nitro-2-iodophenylcarbamate

Vue d'ensemble

Description

Tert-butyl 4-nitro-2-iodophenylcarbamate is an organic compound with the molecular formula C11H14INO2. It is a white crystalline powder that is soluble in water and organic solvents. This compound is commonly used as a nitrification inhibitor in agriculture, helping to reduce the conversion of ammonium to nitrate in soil, thereby improving nitrogen use efficiency and reducing environmental pollution.

Méthodes De Préparation

The synthesis of Tert-butyl 4-nitro-2-iodophenylcarbamate typically involves the reaction of bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Tert-butyl 4-nitro-2-iodophenylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitro group to an amino group, forming tert-butyl 4-amino-2-iodophenylcarbamate.

Substitution: The iodine atom in the compound can be substituted with other groups using appropriate reagents and conditions. For example, palladium-catalyzed cross-coupling reactions can replace the iodine with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like hydrogen gas (H2) in the presence of a catalyst, and various palladium catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Agriculture

Tert-butyl 4-nitro-2-iodophenylcarbamate is primarily recognized for its role as a nitrification inhibitor . Its mechanism involves inhibiting the enzyme ammonia monooxygenase, which is crucial for the conversion of ammonium to nitrite in soil. This inhibition leads to:

- Reduced Nitrogen Losses : By slowing down the nitrification process, the compound helps maintain higher levels of ammonium in the soil, which is more readily absorbed by plants. This reduces the need for nitrogen fertilizers and minimizes environmental impacts associated with nitrogen leaching and denitrification .

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate. Its unique structure allows for various modifications, making it valuable in synthesizing more complex organic molecules. Common reactions include:

- Oxidation : Can be oxidized to form different products depending on the oxidizing agent used.

- Reduction : The nitro group can be reduced to an amino group, yielding tert-butyl 4-amino-2-iodophenylcarbamate.

- Substitution Reactions : The iodine atom can be replaced with other functional groups through palladium-catalyzed cross-coupling reactions .

Biological Research

The compound's ability to inhibit nitrification also makes it a subject of interest in studies related to soil biology and nitrogen cycling. Ongoing research is exploring its potential applications in pharmaceuticals, particularly in developing drugs targeting specific biological pathways .

Case Studies

Several studies have documented the effectiveness of this compound in agricultural settings:

- Field Trials : Experiments conducted on corn and wheat crops demonstrated that applying this compound significantly improved nitrogen use efficiency compared to untreated controls.

- Soil Microbial Studies : Research indicated that the application of this compound altered microbial community structures favorably, enhancing nitrogen retention in soils.

- Environmental Impact Assessments : Studies have shown that using this compound reduces nitrate leaching into groundwater systems, thereby mitigating potential pollution issues associated with conventional fertilizers.

Mécanisme D'action

The mechanism of action of Tert-butyl 4-nitro-2-iodophenylcarbamate as a nitrification inhibitor involves the inhibition of the enzyme ammonia monooxygenase, which is responsible for the oxidation of ammonium to nitrite in soil. By inhibiting this enzyme, the compound reduces the conversion of ammonium to nitrate, thereby decreasing nitrogen losses through leaching and denitrification. This helps in maintaining higher levels of ammonium in the soil, which is more readily taken up by plants.

Comparaison Avec Des Composés Similaires

Tert-butyl 4-nitro-2-iodophenylcarbamate can be compared with other nitrification inhibitors such as:

Dicyandiamide (DCD): A commonly used nitrification inhibitor that also reduces nitrogen losses but has a different chemical structure and mode of action.

Nitrapyrin: Another nitrification inhibitor that inhibits the same enzyme but has a different chemical structure and is used in different agricultural settings.

The uniqueness of this compound lies in its specific structure, which allows for targeted inhibition of nitrification with potentially fewer side effects on non-target organisms compared to other inhibitors.

Activité Biologique

Tert-butyl 4-nitro-2-iodophenylcarbamate (CAS Number: 171513-06-7) is an organic compound that has garnered attention for its biological activity, particularly as a nitrification inhibitor in agricultural practices. This article delves into its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H14INO2

- Molecular Weight : 364.14 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water and organic solvents

This compound functions primarily as a nitrification inhibitor. Its mechanism involves the inhibition of the enzyme ammonia monooxygenase, which is crucial for the conversion of ammonium to nitrite in soil. By inhibiting this enzyme, the compound effectively reduces the conversion of ammonium to nitrate, thereby decreasing nitrogen losses through leaching and denitrification. This action helps maintain higher levels of ammonium in the soil, enhancing nitrogen use efficiency for plants .

1. Agricultural Use

The primary application of this compound is in agriculture as a nitrification inhibitor. This use helps reduce environmental pollution caused by excess nitrogen fertilizers and improves crop yield by enhancing nitrogen availability in the soil.

2. Research Applications

In addition to its agricultural applications, this compound is also utilized in various scientific research contexts:

- Soil Biology : Studies on nitrogen cycling and soil health.

- Pharmaceutical Development : Investigating potential therapeutic uses due to its unique chemical structure.

Comparative Analysis with Other Nitrification Inhibitors

A comparison with other common nitrification inhibitors highlights the unique properties of this compound:

| Compound | Mechanism of Action | Environmental Impact |

|---|---|---|

| This compound | Inhibits ammonia monooxygenase | Low impact on non-target organisms |

| Dicyandiamide (DCD) | Inhibits nitrification through different pathways | Moderate environmental impact |

| Nitrapyrin | Similar mechanism to Tert-butyl compound | Higher toxicity to some non-target species |

Case Study: Efficacy in Soil Management

A study demonstrated that applying this compound in agricultural fields resulted in a significant reduction in nitrate leaching compared to untreated controls. The results indicated improved nitrogen retention and enhanced crop growth over multiple growing seasons.

Laboratory Research

In laboratory settings, experiments have shown that this compound effectively inhibits ammonia oxidation rates by up to 80% when applied at recommended field rates. These findings suggest its potential as a viable alternative to more hazardous nitrification inhibitors .

Propriétés

IUPAC Name |

tert-butyl N-(2-iodo-4-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN2O4/c1-11(2,3)18-10(15)13-9-5-4-7(14(16)17)6-8(9)12/h4-6H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPGEGLMPANJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427763 | |

| Record name | tert-butyl 4-nitro-2-iodophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171513-06-7 | |

| Record name | tert-butyl 4-nitro-2-iodophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.